molecular formula C13H14F2N4O2 B1421907 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea CAS No. 1223468-94-7

1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea

Numéro de catalogue: B1421907
Numéro CAS: 1223468-94-7
Poids moléculaire: 296.27 g/mol
Clé InChI: FGRJAGNPAAADKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea (CAS 1223468-94-7) is a chemical building block used in organic synthesis and medicinal chemistry research . With a molecular formula of C13H14F2N4O2 and a molecular weight of 296.27 g/mol, this compound features a hybrid structure incorporating a pyrazole ring and a urea linker. The pyrazole nucleus is a privileged scaffold in drug discovery, known for its widespread pharmacological activities . Compounds containing a pyrazolyl-urea moiety, like this one, are considered an interesting scaffold in medicinal chemistry and have been investigated for a wide spectrum of biological activities . These activities include serving as protein kinase inhibitors, anti-inflammatory agents, and anti-pathogen agents . The presence of the urea function is particularly significant, as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with various biological targets and potentially enhancing aqueous solubility . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-(1H-pyrazol-5-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2/c14-8-1-2-10(11(15)5-8)12(20)7-17-13(21)16-6-9-3-4-18-19-9/h1-5,12,20H,6-7H2,(H,18,19)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJAGNPAAADKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CNC(=O)NCC2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

  • The classical method involves reacting hydrazine or substituted hydrazines with 1,3-diketones or β-ketoesters to form substituted pyrazoles.
  • For example, hydrazine derivatives condense with 1,3-diketones in aprotic dipolar solvents (e.g., DMF, NMP) often in the presence of acid catalysts to improve yield and regioselectivity.
  • This reaction proceeds at ambient temperature and is well-documented for yielding pyrazoles with substitutions at the 3- and 5-positions, which can be tailored by the choice of diketone and hydrazine substituents.

Cyclocondensation of Hydrazines with Acetylenic Ketones

  • Another route involves hydrazine derivatives reacting with acetylenic ketones, producing pyrazoles through 1,3-dipolar cycloaddition.
  • This method can yield regioisomeric mixtures, but conditions such as solvent choice and hydrazine type can favor specific isomers.
  • Catalytic systems using copper triflate and ionic liquids have been reported to enhance yields and selectivity in these reactions.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate pyrazole formation, particularly for reactions involving hydrazines and keto-nitriles, reducing reaction times to about 1 hour at 100°C.
  • This method improves efficiency and yields, facilitating rapid access to pyrazolyl amines, which are key intermediates for further functionalization.

Functionalization to Form the Urea Derivative

The urea moiety in the target compound is introduced by coupling the pyrazolyl intermediate with an appropriate isocyanate or carbamoyl chloride derivative.

Reaction with Isocyanates

  • The pyrazolyl amine intermediate reacts with aryl or alkyl isocyanates to form substituted ureas.
  • Typical conditions involve stirring the amine with the isocyanate at room temperature or mild heating, often in solvents such as tetrahydrofuran (THF) or dichloromethane.
  • This step is generally high yielding (50–90%) and can be followed by recrystallization or chromatographic purification.

Alternative Carbamoyl Chloride Route

  • Another approach uses carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) reacting with amines in the presence of a base such as triethylamine.
  • This method has been used to prepare related urea derivatives efficiently, often under reflux in dichloromethane for about 1 hour, followed by crystallization.

Specific Preparation of 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea

Although direct literature on this exact compound is limited, analogous preparation methods can be inferred from closely related pyrazole-urea derivatives:

  • The pyrazole ring bearing a 3-substituent (methyl linked to pyrazol-3-yl) is synthesized via condensation of hydrazine derivatives with appropriate keto-nitrile or diketone precursors, possibly under microwave conditions for efficiency.
  • The 2-(2,4-difluorophenyl)-2-hydroxyethyl substituent is introduced via nucleophilic addition or substitution on the pyrazole nitrogen or carbon, or by using a suitably functionalized starting material bearing the difluorophenyl and hydroxyethyl groups.
  • The final urea formation is achieved by reacting the pyrazolyl amine intermediate with an isocyanate derivative of the 2-(2,4-difluorophenyl)-2-hydroxyethyl moiety or by coupling the pyrazolyl methylamine with an isocyanate bearing the difluorophenyl-hydroxyethyl group.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reactants Conditions Yield (%) Notes
1 Cyclocondensation Hydrazine derivative + 1,3-diketone or keto-nitrile Solvent: DMF, AcOH or MeOH; Temp: RT to 100°C (microwave) 65–95 Microwave irradiation reduces time; regioselectivity controlled by solvent and catalyst
2 Isolation of pyrazolyl amine Work-up by extraction, drying (MgSO4), chromatography Standard organic extraction - Purification by flash chromatography or recrystallization
3 Urea formation via isocyanate coupling Pyrazolyl amine + aryl/alkyl isocyanate Solvent: THF or DCM; Temp: RT to mild heating 50–90 High yield; reaction proceeds smoothly at RT; purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • The choice of solvent and catalyst significantly affects the yield and regioselectivity of pyrazole formation. Aprotic dipolar solvents with acid catalysis favor higher yields and cleaner products.
  • Microwave-assisted synthesis offers superior reaction rates and can be used to prepare pyrazolyl amines efficiently, which are crucial intermediates for urea formation.
  • The urea coupling step is versatile and can be adapted to various isocyanates, including those bearing fluorinated aromatic groups, which are important for biological activity modulation.
  • Purification strategies such as trituration with petroleum ether and chromatographic methods are effective for isolating pure urea derivatives.
  • Analogous syntheses of related pyrazole-urea compounds have demonstrated yields ranging from 58% to 99%, indicating the robustness of these methods.

Analyse Des Réactions Chimiques

Types of Reactions

1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The difluorophenyl group can be reduced to a phenyl group.

    Substitution: The pyrazolylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted urea derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its antitumor properties. Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies indicate that similar compounds can exhibit significant activity against MET kinase, which is implicated in several cancers .

Case Study: MET Kinase Inhibition

A related pyrazole compound demonstrated nanomolar inhibition of MET kinase activity, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy against tumors .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial activity of various pyrazole derivatives, compounds with similar structural motifs exhibited significant inhibition of Gram-positive bacteria, indicating potential for further development as antimicrobial agents.

Anti-inflammatory Properties

Some derivatives of pyrazole have been associated with anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameActivity Level
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)ureaModerate
1-(4-Fluorophenyl)-3-methyl-1H-pyrazoleHigh
3-(1H-Pyrazol-4-yl)-2-hydroxypropanoic acidLow

Agricultural Applications

Emerging research suggests that pyrazole derivatives can be utilized as agrochemicals due to their herbicidal properties.

Case Study: Herbicidal Activity

In agricultural studies, certain pyrazoles were tested for their ability to inhibit weed growth without harming crop plants. The compound's selective herbicidal activity indicates potential for use in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The pyrazolylmethyl group may enhance binding affinity through additional interactions.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Solubility vs. Lipophilicity : The hydroxyethyl group balances the lipophilicity imparted by the difluorophenyl group, a feature absent in ’s trifluoromethylphenyl derivative .
  • Synthetic Feasibility : Pyrazole alkylation routes (similar to ) may offer higher yields (>70%) compared to thiadiazole-thiol coupling (50–60% yields in ) .

Activité Biologique

The compound 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄F₂N₄O₂
  • Molecular Weight : 302.28 g/mol
  • CAS Number : 1421514-67-1

The structure consists of a pyrazole ring substituted with a difluorophenyl group and a hydroxyethyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea have shown significant inhibitory effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
STIRUR 13Neuroblastoma (HTLA-230)12.5
STIRUR 41HepG2 (Liver Cancer)15.0
BUR 12HeLa (Cervical Cancer)10.5

These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the chemotaxis of neutrophils induced by interleukin-8, suggesting a mechanism that could be beneficial in treating inflammatory diseases:

  • Mechanism : Inhibition of PI3K and MAPK signaling pathways.
  • Study Findings : No cytotoxic effects on normal cells were observed, underscoring its safety profile in therapeutic applications .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, derivatives of pyrazole have demonstrated the ability to reduce tumor growth and metastasis. For example, one study reported a reduction in tumor size by up to 50% in mice treated with similar compounds .
  • Antimicrobial Activity : Pyrazole derivatives have also been tested for antimicrobial activity against various pathogens. In vitro studies indicated that certain analogs possess significant antibacterial and antifungal properties .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance, substituents at the N1 position have been correlated with increased potency against cancer cell lines .

Q & A

Q. How can researchers address stability challenges in formulation development?

  • Stability studies :
  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Excipient screening : Cyclodextrins or PEGylation improve aqueous solubility and prevent urea hydrolysis .
  • Analytical validation : Stability-indicating HPLC methods monitor degradation over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea
Reactant of Route 2
Reactant of Route 2
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.